![molecular formula C8H6Br2 B14698854 (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 18610-18-9](/img/structure/B14698854.png)
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S)-7,8-Dibromobicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the 7th and 8th positions of the bicyclo[420]octa-1,3,5-triene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[4.2.0]octa-1,3,5-triene by removing the bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[4.2.0]octa-1,3,5-trienes.
Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in the compound’s reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with bromine atoms at different positions.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine atoms.
Other Dibrominated Bicyclic Compounds: Compounds with similar bicyclic structures and bromine substitutions.
Uniqueness
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
18610-18-9 |
|---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
(7R,8S)-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H6Br2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H/t7-,8+ |
InChI Key |
SFLFWFVCRZBSIC-OCAPTIKFSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]([C@H](C2=C1)Br)Br |
Canonical SMILES |
C1=CC=C2C(C(C2=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


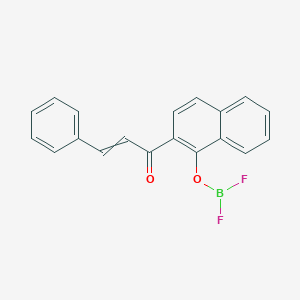
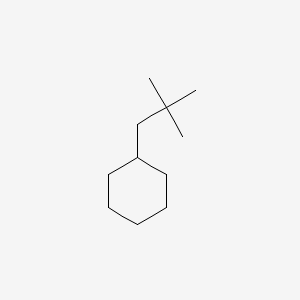
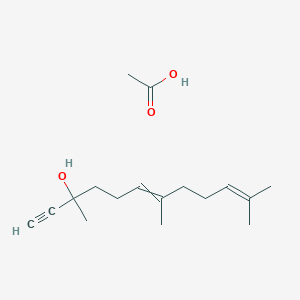
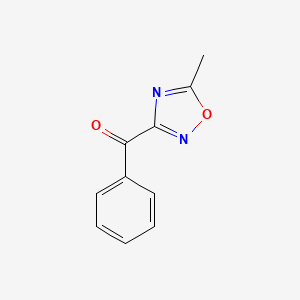
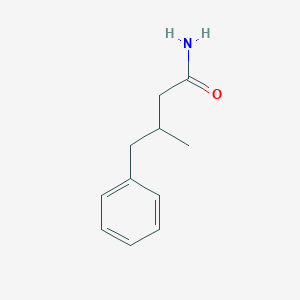
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
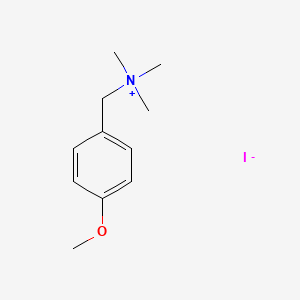
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
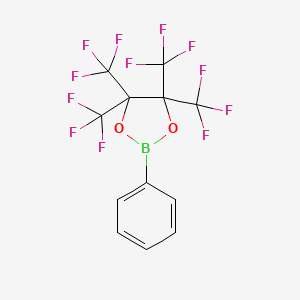
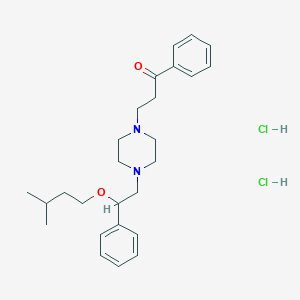
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
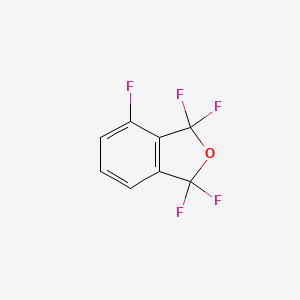
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
